trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C9H9NO2 It is a cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-ketone.
Reduction: Formation of pyridine-4-methanol or pyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the cyclopropane moiety can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of biological targets and influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- trans-2-(Pyridin-2-YL)cyclopropanecarboxylic acid
- trans-2-(Pyridin-3-YL)cyclopropanecarboxylic acid
- trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The position of the pyridine nitrogen can affect the compound’s electronic properties and its ability to form coordination complexes with metal ions.
Properties
IUPAC Name |
(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFMIZNXREQAS-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.